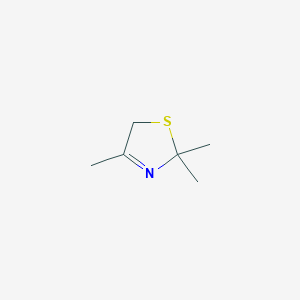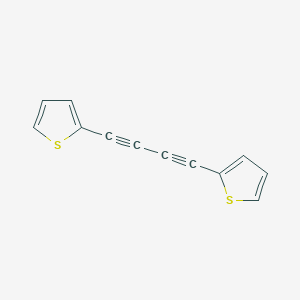
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, also known as TBT, is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. TBT has been extensively studied for its potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is not well understood. However, it is believed that the unique electronic and optical properties of this compound make it an attractive material for use in organic electronics. This compound has a high electron affinity and low ionization potential, which makes it a good electron acceptor. It also has a high extinction coefficient, which makes it a good absorber of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have potential applications in the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its unique electronic and optical properties, which make it an attractive material for use in organic electronics. This compound is also relatively easy to synthesize, which makes it a good candidate for large-scale production. However, one of the limitations of this compound is its high cost, which may limit its use in some applications.
Future Directions
There are several future directions for research on 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. One area of research is the development of new synthesis methods for this compound and related compounds. Another area of research is the development of new applications for this compound in organic electronics and optoelectronics. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. This compound has potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. While there is limited research on the biochemical and physiological effects of this compound, there is potential for this compound to be used in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in science and medicine.
Synthesis Methods
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene can be synthesized by a variety of methods, including Sonogashira coupling, Suzuki coupling, and Stille coupling. The most commonly used method is Sonogashira coupling, which involves the reaction of 2-bromo-4-thiophen-2-ylbut-1-ene with trimethylsilylacetylene in the presence of a palladium catalyst and a base.
Scientific Research Applications
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been widely used in scientific research due to its unique properties. One of the major applications of this compound is in organic electronics, where it has been used as a building block for the development of organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices.
properties
CAS RN |
16900-51-9 |
|---|---|
Molecular Formula |
C12H6S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(4-thiophen-2-ylbuta-1,3-diynyl)thiophene |
InChI |
InChI=1S/C12H6S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
InChI Key |
RMTLWKDMYIJGQF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
Canonical SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
synonyms |
1,4-DI-(2-THIENYL)-1,3-BUTADIYNE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





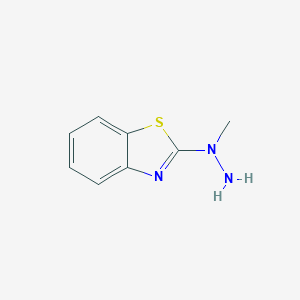
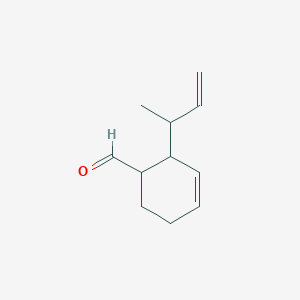
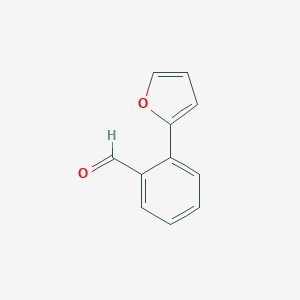
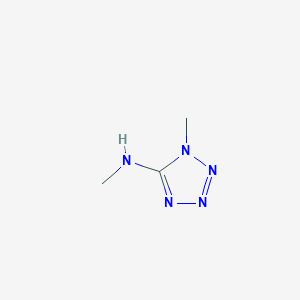





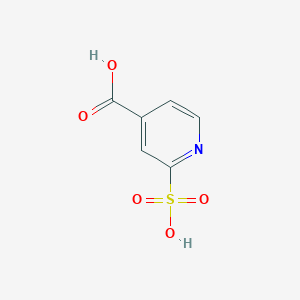
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
